molecular formula C13H9IO2 B12807469 2'-Iodobiphenyl-2-carboxylic acid

2'-Iodobiphenyl-2-carboxylic acid

Cat. No.: B12807469
M. Wt: 324.11 g/mol
InChI Key: PGWCDJMLFYHAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Iodobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H9IO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an iodine atom and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Iodobiphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of biphenyl-2-carboxylic acid. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the biphenyl structure .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is reacted with an iodoarene in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of 2’-Iodobiphenyl-2-carboxylic acid often employs large-scale iodination reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Iodobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2’-Iodobiphenyl-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid group. The iodine atom can undergo substitution reactions, while the carboxylic acid group can engage in acid-base reactions and form esters or amides . These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Iodobiphenyl-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity and interactions in chemical reactions .

Properties

Molecular Formula

C13H9IO2

Molecular Weight

324.11 g/mol

IUPAC Name

2-(2-iodophenyl)benzoic acid

InChI

InChI=1S/C13H9IO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16)

InChI Key

PGWCDJMLFYHAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.